molecular formula C8H12N2O3 B3395916 巴比妥 CAS No. 57-44-3

巴比妥

货号 B3395916
CAS 编号: 57-44-3
分子量: 184.19 g/mol
InChI 键: FTOAOBMCPZCFFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barbital is a long-acting barbiturate that depresses most metabolic processes at high doses . It is used as a hypnotic and sedative and may induce dependence . Barbital is also used in veterinary practice for central nervous system depression .


Synthesis Analysis

Barbital was first synthesized in 1903 . The prediction of intermolecular synthons facilitated the successful synthesis of a new multicomponent crystal of metformin (Met) and barbital (Bar) through an anion exchange reaction and cooling crystallization method .


Molecular Structure Analysis

The molecular formula of Barbital is C8H12N2O3 . The IUPAC Standard InChI is InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3, (H2,9,10,11,12,13) .


Chemical Reactions Analysis

Barbituric acid derivatives have been used as building blocks for the elaboration of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences . The specific properties of these rather planar scaffolds, which also encompass either a high Brønsted acidity concerning the native barbituric acid or the marked electrophilic character of alkylidene barbituric acids, required specific developments to achieve efficient asymmetric processes .


Physical And Chemical Properties Analysis

The molecular weight of Barbital is 184.1925 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .

科学研究应用

神经保护作用和临床应用

巴比妥类药物,包括巴比妥,在医学实践中具有历史和当代意义,这主要归功于它们的神经保护作用及其在各种临床情境中的效用。巴比妥类药物在癫痫、脑缺血、头部损伤等疾病的治疗以及神经外科手术期间诱导昏迷中的广泛应用突出了它们在神经学和神经外科中的关键作用。

  • 癫痫治疗:巴比妥类药物苯巴比妥被广泛用于癫痫治疗,尤其是在发展中国家,因为它具有成本效益,并且观察性研究表明其具有很高的疗效和耐受性 (Kwan & Brodie, 2004).
  • 神经外科:在脑血管神经外科手术中,巴比妥类药物因其在颈动脉手术和脑动脉瘤手术等手术中的神经保护作用而被推荐使用。它们在控制顽固性颅内高压和在局灶性脑缺血期间提供神经保护方面的能力得到了充分的证明 (Ellens, Figueroa, & Clark, 2015).
  • 脑缺血:巴比妥类药物在脑缺血中的保护作用与其抑制神经元功能和代谢的能力有关。临床和实验研究表明,巴比妥类药物可以减少中风的梗死面积,尽管它们的最佳应用需要进一步研究 (Belopavlovic & Buchthal, 1980).

药代动力学和药物监测

了解巴比妥类药物,包括巴比妥,的药代动力学对于优化它们的临床使用至关重要,尤其是在神经重症监护环境中,精确的剂量会显著影响患者的预后。

  • 新生儿的药代动力学:苯巴比妥在新​​生儿的药代动力学,包括其剂量个体化以最大化治疗效果,强调了在药物剂量中考虑体重和其他协变量的重要性 (Šíma, Michaličková, & Slanař, 2021).
  • 治疗药物监测 (TDM):TDM 已被提出作为一种在神经重症监护环境中对巴比妥类药物剂量进行个体化的方式。它确保疗效,避免毒性,并解释药物-药物相互作用,在癫痫发作、癫痫持续状态和创伤性脑损伤的管理中发挥着至关重要的作用 (Loh, Mabasa, & Ensom, 2010).

作用机制

Target of Action

Barbital primarily targets the Gamma-aminobutyric acid (GABA) receptors in the human body . These receptors are the chief inhibitory neurotransmitters in the mammalian central nervous system . Barbital acts as a potentiator on various subunits of these receptors, including alpha-1, alpha-2, alpha-3, alpha-4, alpha-5, and alpha-6 . Additionally, it also acts as an antagonist on the Neuronal acetylcholine receptor subunits alpha-4 and alpha-7, and the Glutamate receptor 2 and Glutamate receptor ionotropic, kainate 2 .

Mode of Action

Barbital interacts with its targets by increasing synaptic inhibition . This interaction results in the elevation of the seizure threshold and reduces the spread of seizure activity from a seizure focus . Barbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .

Biochemical Pathways

The biochemical pathways affected by Barbital are primarily related to the modulation of neurotransmitter systems. By potentiating the GABA receptors, Barbital enhances the inhibitory effects of GABA neurotransmission . This leads to a decrease in neuronal excitability and an overall depression of the central nervous system .

Pharmacokinetics

Barbiturates, in general, are known to be readily absorbed from the gastrointestinal tract when administered orally . They cross the blood-brain barrier and reach high levels in the brain, liver, and kidney . Being lipid-soluble, they redistribute to muscle, leading to a decrease in plasma levels of the barbiturate . They also have a large store in adipose tissue .

Result of Action

The primary result of Barbital’s action is the depression of the central nervous system . This can manifest as a sedative effect at lower doses and a hypnotic effect at higher doses . It is used as a hypnotic and sedative and may induce dependence . Barbital is also used in veterinary practice for central nervous system depression .

Action Environment

The action, efficacy, and stability of Barbital can be influenced by various environmental factors. For instance, the lipid solubility of Barbital plays a crucial role in its potency and its ability to cross the blood-brain barrier . Furthermore, the presence of other drugs can also affect the action of Barbital, as many drugs in the barbiturate class are known to induce CYP2C19, an enzyme responsible for the metabolism of several therapeutic agents .

安全和危害

Barbital is harmful if swallowed and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust and vapors .

生化分析

Biochemical Properties

Barbital’s mechanism of action includes activation of γ-aminobutyric acid (GABA) mediated neuronal transmission inhibition . It interacts with GABA receptors, which are proteins that respond to the neurotransmitter GABA, the principal inhibitory neurotransmitter in the human central nervous system .

Cellular Effects

Barbital, as a central nervous system depressant, has profound effects on various types of cells and cellular processes. It influences cell function by potentiating the action of GABA at its receptor . This leads to an increase in inhibitory neurotransmission, thereby causing sedation and hypnosis .

Molecular Mechanism

At the molecular level, Barbital exerts its effects by binding to the GABA receptor and enhancing the effect of GABA . This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, Barbital’s effects can change over time. For instance, gas chromatography mass spectrometry is a commonly used method for the analysis of barbiturates . In this method, Barbital from serum, plasma, or urine are extracted using an acidic phosphate buffer and methylene chloride . Barbital is used as an internal standard .

Dosage Effects in Animal Models

The effects of Barbital can vary with different dosages in animal models. High doses of Barbital can depress most metabolic processes, leading to sedation and hypnosis

Transport and Distribution

Barbital is distributed throughout the body after administration. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system

Subcellular Localization

Barbital, being a small molecule, can diffuse across cell membranes and distribute throughout the cell. Its primary site of action is the GABA receptor, which is located on the cell membrane

属性

IUPAC Name

5,5-diethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOAOBMCPZCFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022643
Record name Barbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57-44-3
Record name Barbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbital [INN:BAN:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01483
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name barbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name barbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Barbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WZ53ENE2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(41.2g sodium barbital in one liter of distilled water)
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium Barbitone was made up to a final concentration of 0.07M together with 0.1% (w/v) sodium azide. The pH of this solution was adjusted to 8.4 with concentrated hydrochloric acid before making up to the final volume.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barbital
Reactant of Route 2
Reactant of Route 2
Barbital
Reactant of Route 3
Reactant of Route 3
Barbital
Reactant of Route 4
Reactant of Route 4
Barbital
Reactant of Route 5
Reactant of Route 5
Barbital
Reactant of Route 6
Barbital

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。